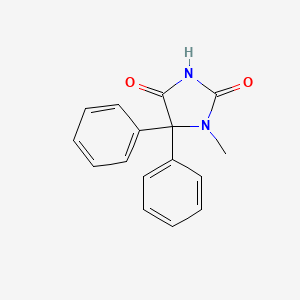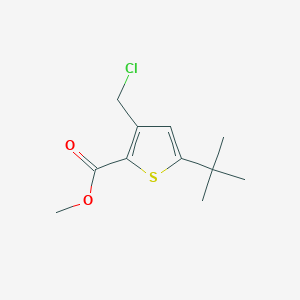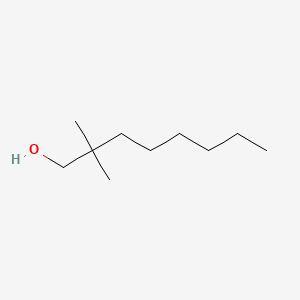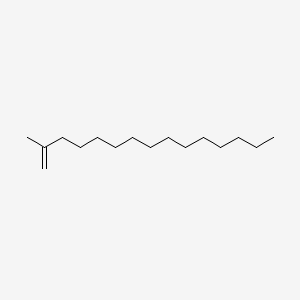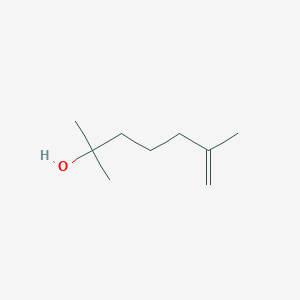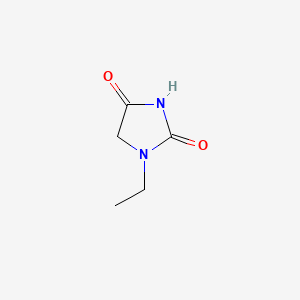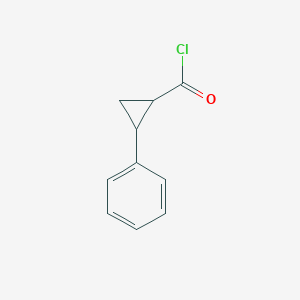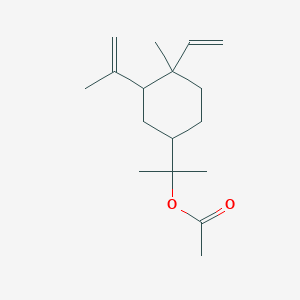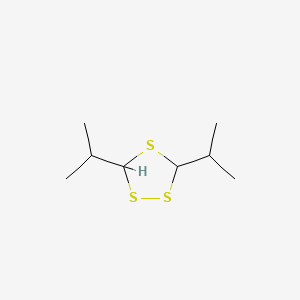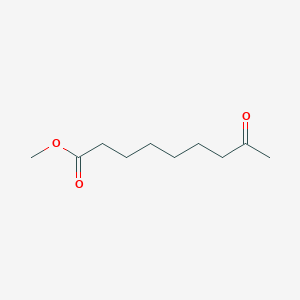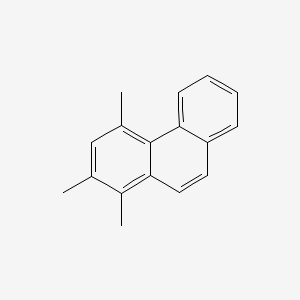
1,2,4-Trimethylphenanthrene
描述
1,2,4-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C17H16. It consists of a phenanthrene backbone with three methyl groups attached at the 1, 2, and 4 positions. This compound is part of the larger family of alkylated phenanthrenes, which are known for their presence in fossil fuels and their role in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylphenanthrene can be synthesized through the Haworth phenanthrene synthesis, which involves the transformation of naphthalene derivatives into phenanthrene derivatives. The process includes several key steps:
Friedel-Crafts Acylation: This step involves the acylation of naphthalene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product undergoes reduction, typically using Clemmensen reduction (zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (hydrazine and a strong base).
Cyclization: The final step involves cyclization to form the phenanthrene core.
Industrial Production Methods: Industrial production of this compound often involves the alkylation of phenanthrene with methylating agents under controlled conditions. This method ensures high yield and purity of the desired product.
化学反应分析
1,2,4-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, such as phenanthrenequinone, using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield dihydro derivatives using hydrogen gas and a catalyst like Raney nickel.
Electrophilic Halogenation: Halogenation, such as bromination, occurs at specific positions on the phenanthrene ring, typically yielding 9-bromophenanthrene.
Aromatic Sulfonation: Sulfonation with sulfuric acid produces sulfonic acid derivatives.
科学研究应用
1,2,4-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological effects helps understand the impact of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Studies on its potential carcinogenicity and mutagenicity contribute to the understanding of cancer development and prevention.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
作用机制
The mechanism of action of 1,2,4-Trimethylphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenic effects. The compound’s effects are mediated through pathways involving oxidative stress and the activation of specific enzymes that metabolize polycyclic aromatic hydrocarbons .
相似化合物的比较
1,2,4-Trimethylphenanthrene is compared with other alkylated phenanthrenes such as:
- 1,4,5-Trimethylphenanthrene
- 1,6,7-Trimethylphenanthrene
- Phenanthrene
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on the impact of methylation on phenanthrene derivatives .
属性
IUPAC Name |
1,2,4-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-10-12(2)17-15(13(11)3)9-8-14-6-4-5-7-16(14)17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBXFVBJIVDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C=CC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177763 | |
| Record name | 1,2,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23189-64-2 | |
| Record name | 1,2,4-Trimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023189642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)

